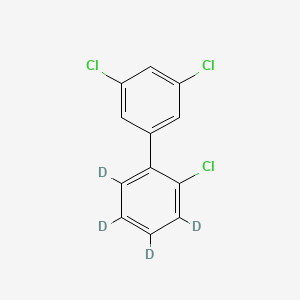

2',3,5-Trichlorobiphenyl-3',4',5',6'-D4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H7Cl3 |

|---|---|

Molecular Weight |

261.6 g/mol |

IUPAC Name |

1-chloro-2,3,4,5-tetradeuterio-6-(3,5-dichlorophenyl)benzene |

InChI |

InChI=1S/C12H7Cl3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7H/i1D,2D,3D,4D |

InChI Key |

GXVMAQACUOSFJF-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=CC(=CC(=C2)Cl)Cl)Cl)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Isotopic Purity of 2',3,5-Trichlorobiphenyl-3',4',5',6'-D4

This technical guide provides a comprehensive overview of the synthesis and determination of isotopic purity for 2',3,5-Trichlorobiphenyl-3',4',5',6'-D4, a deuterated analog of a polychlorinated biphenyl (B1667301) (PCB). This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize stable isotope-labeled compounds as internal standards for quantitative mass spectrometry.

Synthesis of this compound

The synthesis of unsymmetrical polychlorinated biphenyls is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method offers high yields and selectivity. An alternative approach is the Ullmann coupling, which typically requires harsher reaction conditions.

Synthetic Strategy: Suzuki-Miyaura Coupling

A plausible and efficient route for the synthesis of this compound is the Suzuki-Miyaura coupling reaction. This involves the reaction of a deuterated arylboronic acid with a non-deuterated aryl halide in the presence of a palladium catalyst and a base.

The proposed synthetic pathway is illustrated in the diagram below:

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

-

1-Bromo-2,3,4,5-tetradeuteriobenzene

-

2,3,5-Trichlorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Silica (B1680970) gel (for column chromatography)

-

Hexane (B92381) (for column chromatography)

Procedure:

-

In a round-bottom flask, dissolve 1-bromo-2,3,4,5-tetradeuteriobenzene (1.0 eq) and 2,3,5-trichlorophenylboronic acid (1.2 eq) in a mixture of toluene, ethanol, and water (4:1:1 ratio).

-

Add potassium carbonate (2.0 eq) to the mixture.

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the flask.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield the pure this compound.

Isotopic Purity Determination

The isotopic purity of the synthesized this compound is a critical parameter and is determined using gas chromatography-mass spectrometry (GC-MS).

Analytical Workflow

The workflow for determining the isotopic purity is outlined below:

Experimental Protocol: GC-MS Analysis

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 min

-

Ramp: 15 °C/min to 280 °C, hold for 10 min

-

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

MSD Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-400

Procedure:

-

Prepare a stock solution of the synthesized this compound in a suitable solvent such as isooctane.

-

Prepare a working standard by diluting the stock solution to a concentration of approximately 1 µg/mL.

-

Inject 1 µL of the working standard into the GC-MS system.

-

Acquire the data in full scan mode.

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak and determine the relative abundances of the molecular ion cluster.

Data Presentation: Isotopic Purity

The isotopic purity is calculated from the relative abundances of the different isotopologues in the mass spectrum. The theoretical molecular weight of the unlabeled 2',3,5-Trichlorobiphenyl is 257.5 g/mol , and for the D4-labeled compound, it is 261.6 g/mol .

Table 1: Theoretical and Observed Isotopic Distribution for this compound

| m/z | Theoretical Relative Abundance (%) | Observed Relative Abundance (%) | Isotopologue |

| 261 | 100.00 | 100.00 | C₁₂H₃D₄³⁵Cl₃ |

| 262 | 13.12 | 13.25 | ¹³CC₁₁H₃D₄³⁵Cl₃ |

| 263 | 97.53 | 97.68 | C₁₂H₃D₄³⁵Cl₂³⁷Cl |

| 264 | 12.78 | 12.85 | ¹³CC₁₁H₃D₄³⁵Cl₂³⁷Cl |

| 265 | 31.69 | 31.82 | C₁₂H₃D₄³⁵Cl³⁷Cl₂ |

| 266 | 4.15 | 4.20 | ¹³CC₁₁H₃D₄³⁵Cl³⁷Cl₂ |

| 267 | 3.44 | 3.50 | C₁₂H₃D₄³⁷Cl₃ |

Table 2: Calculation of Isotopic Purity

| Isotopologue | Description | Relative Abundance (%) |

| d4 | Fully deuterated | 99.2 |

| d3 | Loss of one deuterium | 0.6 |

| d2 | Loss of two deuteriums | 0.1 |

| d1 | Loss of three deuteriums | <0.1 |

| d0 | Unlabeled | <0.1 |

| Isotopic Purity (d4) | 99.2% |

The isotopic purity is determined by the percentage of the d4 isotopologue relative to all other isotopologues (d0 to d3). In this hypothetical analysis, the isotopic purity is calculated to be 99.2%.

A Technical Guide to the Physicochemical Properties of Deuterated PCB Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated Polychlorinated Biphenyl (PCB) standards. It details the theoretical and practical aspects of these properties, the influence of deuterium (B1214612) substitution, and the standardized methods for their determination. This document is intended to serve as a critical resource for professionals in environmental science, analytical chemistry, toxicology, and drug development who utilize these standards in their research.

Introduction to PCBs and the Role of Deuterated Standards

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were once widely used in industrial applications due to their chemical stability and electrical insulating properties.[1] Despite their manufacturing being banned in many countries, their persistence and tendency to bioaccumulate make them a continued subject of environmental and toxicological concern.[2]

Accurate quantification of PCB congeners in various matrices is essential for risk assessment and regulatory compliance. Deuterated PCBs, in which one or more hydrogen atoms are replaced by deuterium, are critical for this purpose. They serve as ideal internal standards for isotope dilution mass spectrometry, a highly accurate quantification technique.[3] This method relies on the assumption that the deuterated standard behaves nearly identically to its native counterpart during sample extraction, cleanup, and analysis, thus correcting for any analyte loss.[3] Understanding the subtle differences in physicochemical properties between native and deuterated PCBs is therefore crucial for interpreting analytical results and modeling their environmental fate.

Core Physicochemical Properties and the Deuterium Isotope Effect

The environmental transport, fate, and bioavailability of PCBs are governed by their physicochemical properties.[2] While the substitution of hydrogen with deuterium results in a molecule that is chemically very similar, the increased mass of deuterium can lead to small but sometimes significant differences in physical properties, known as the deuterium isotope effect.[4]

Deuterium Isotope Effect: The primary cause of the deuterium isotope effect is the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.[4] The C-D bond is stronger and has a lower zero-point energy, making it vibrate at a lower frequency.[4] This can influence intermolecular forces and, consequently, physical properties related to phase transitions (e.g., vapor pressure) and partitioning behavior.[4][5]

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in equilibrium with its solid or liquid phase. It is a key determinant of a chemical's tendency to volatilize from surfaces or water into the atmosphere.[1]

-

Isotope Effect: Deuteration can lead to a Vapor Pressure Isotope Effect (VPIE).[6][7] Typically, deuterated compounds exhibit a slightly lower vapor pressure than their non-deuterated counterparts (an "inverse" isotope effect).[5] This is because the stronger C-D bonds lead to weaker intermolecular van der Waals forces in the condensed phase, making the deuterated compound slightly less volatile. However, the magnitude and even the direction of this effect can be influenced by molecular interactions in the liquid phase.[6][7] For PCBs, the VPIE is expected to be small but may be measurable.

Aqueous Solubility

Water solubility is the maximum concentration of a chemical that will dissolve in pure water at a specific temperature. It is a critical factor in the environmental transport of PCBs in aquatic systems.[1] PCBs are generally characterized by very low water solubility, which decreases with an increasing degree of chlorination.[1][2]

-

Isotope Effect: The effect of deuteration on the solubility of organic compounds in water is generally considered to be minor.[8] Changes in hydrophobic interactions due to deuteration are subtle.[9] Protiated (non-deuterated) compounds may bind more strongly to nonpolar moieties than deuterated ones, suggesting slightly different interactions with the surrounding water molecules, but this rarely translates to a significant difference in bulk solubility for compounds like PCBs.[9]

Henry's Law Constant

The Henry's Law Constant (HLC) is a measure of the partitioning of a chemical between air and water at equilibrium. It is calculated from the vapor pressure and water solubility and is crucial for modeling the exchange of PCBs between the atmosphere and bodies of water.

-

Isotope Effect: Since the HLC is a ratio of vapor pressure to water solubility, the small isotope effects on these two properties may either cancel or slightly alter the final value. Given the expected inverse VPIE (lower vapor pressure) and minimal effect on solubility, the HLC for a deuterated PCB might be slightly lower than its native analog.

Octanol-Water Partition Coefficient (Kow)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity, defined as the ratio of its concentration in n-octanol to its concentration in water at equilibrium.[10] It is a key parameter for predicting the bioaccumulation and biomagnification of PCBs in organisms and their sorption to soil and sediment.[11]

-

Isotope Effect: The deuterium isotope effect on Kow is generally negligible.[12][13] While deuteration can slightly alter molecular volume and polarizability, these changes are typically not significant enough to cause a measurable difference in the partitioning behavior of a large, nonpolar molecule like a PCB between octanol (B41247) and water.[4]

Quantitative Data on Physicochemical Properties

Specific experimental data directly comparing the physicochemical properties of deuterated and non-deuterated PCB congeners are not widely available in the public literature. The tables below present recommended values for key non-deuterated PCB congeners, which serve as a reliable proxy for their deuterated counterparts, given the minor influence of the isotope effect on these equilibrium properties.

Table 1: Physicochemical Properties of Selected PCB Congeners (at 25°C)

| PCB Congener (IUPAC No.) | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | Vapor Pressure (Pa) | Log Kow | Henry's Law Constant (Pa·m³/mol) |

|---|---|---|---|---|---|

| Dichlorobiphenyls | |||||

| PCB 8 | 223.1 | 0.20 | 0.006 | 5.04 | 6.7 |

| Trichlorobiphenyls | |||||

| PCB 28 | 257.5 | 0.045 | 0.0011 | 5.67 | 5.8 |

| Tetrachlorobiphenyls | |||||

| PCB 52 | 292.0 | 0.007 | 0.00042 | 6.11 | 17.5 |

| PCB 77 | 292.0 | 0.00019 | 0.00073 | 6.36 | 93.0 |

| Pentachlorobiphenyls | |||||

| PCB 101 | 326.4 | 0.0021 | 0.00007 | 6.38 | 9.7 |

| PCB 118 | 326.4 | 0.0004 | 0.00015 | 6.74 | 87.0 |

| PCB 126 | 326.4 | 0.00004 | 0.00002 | 6.89 | 11.0 |

| Hexachlorobiphenyls | |||||

| PCB 138 | 360.9 | 0.00011 | 0.00002 | 6.83 | 42.0 |

| PCB 153 | 360.9 | 0.0003 | 0.000009 | 6.92 | 7.0 |

| Heptachlorobiphenyls |

| PCB 180 | 395.3 | 0.00008 | 0.000003 | 7.36 | 8.8 |

Data compiled from Shiu & Mackay, 1986 and other sources.[14][15]

Experimental Protocols for Determining Physicochemical Properties

The following sections outline the principles of standard methodologies, primarily based on OECD Guidelines for the Testing of Chemicals, for determining the key physicochemical properties.

Protocol: Vapor Pressure Determination (OECD Guideline 104)

This guideline describes several methods, with the Gas Saturation Method being suitable for low-volatility substances like PCBs.[14][16][17][18]

-

Principle: A stream of inert gas (e.g., nitrogen) is passed through or over the test substance at a known, constant rate, slow enough to ensure saturation of the gas phase. The amount of substance transported by the gas is determined. The vapor pressure is calculated from the mass of sublimed or evaporated substance and the volume of gas used.

-

Apparatus:

-

Saturation column/vessel containing the test substance on a solid support (e.g., glass beads, silica).

-

Constant temperature bath or oven to house the saturation column.

-

Flow meter and controller for the inert gas.

-

Trapping system to collect the vaporized substance (e.g., sorbent tubes).

-

Analytical instrument (e.g., GC-MS) for quantifying the trapped substance.

-

-

Procedure:

-

The test substance is coated onto the support material and packed into the saturation column.

-

The column is placed in a constant temperature bath and allowed to equilibrate.

-

A controlled, slow flow of inert gas is passed through the column for a measured period.

-

The gas exiting the column passes through a trap, which collects the vaporized test substance.

-

The trap is extracted with a suitable solvent, and the amount of substance is quantified using a calibrated analytical method.

-

The vapor pressure (P) is calculated using the equation: P = (m / V) * RT, where 'm' is the mass of the substance, 'V' is the volume of gas, 'R' is the gas constant, and 'T' is the absolute temperature.

-

The procedure is repeated at several temperatures to establish the vapor pressure curve.

-

Protocol: Water Solubility Determination (OECD Guideline 105)

For substances with low solubility like PCBs, the Column Elution Method is appropriate.[10][19][20]

-

Principle: Water is passed through a column packed with a solid support material coated with an excess of the test substance. The flow rate is slow enough to ensure that the water becomes saturated. The concentration of the substance in the eluate is then determined, which corresponds to its water solubility.

-

Apparatus:

-

Chromatography column.

-

Solid support material (e.g., glass beads, silica (B1680970) gel).

-

Constant temperature bath or jacket for the column.

-

Pump to deliver water at a constant, slow flow rate.

-

Fraction collector or sample vials.

-

Analytical instrument (e.g., GC-MS, HPLC) for quantification.

-

-

Procedure:

-

The support material is coated with an excess of the test substance.

-

The coated material is packed into the column, which is maintained at a constant temperature.

-

Purified water is pumped through the column at a low, steady flow rate.

-

Fractions of the eluate are collected over time.

-

The concentration of the test substance in each fraction is determined by a suitable analytical method.

-

A plateau of constant concentration in the eluate indicates that saturation has been reached. The value of this plateau is the water solubility.

-

Multiple flow rates should be tested to ensure that the measured solubility is independent of the flow rate.

-

Protocol: Octanol-Water Partition Coefficient (Kow) Determination (OECD Guideline 107/123)

For highly hydrophobic compounds like PCBs (Log Kow > 4), the traditional shake-flask method (OECD 107) is prone to error due to the formation of micro-emulsions.[5][11] The Slow-Stirring Method (OECD 123) is the preferred approach.[6]

-

Principle: N-octanol, water, and the test substance are placed in a vessel and stirred slowly for an extended period to allow the system to reach equilibrium without forming an emulsion. The concentrations of the substance in both the octanol and water phases are then measured.

-

Apparatus:

-

Thermostated glass reaction vessel with a flat bottom.

-

Stirring device (e.g., magnetic stirrer) capable of slow, controlled rotation.

-

Centrifuge for phase separation.

-

Syringes and vials for sampling.

-

Analytical instrument (e.g., GC-MS) for quantification.

-

-

Procedure:

-

N-octanol and water are pre-saturated with each other by stirring together for at least 24 hours and then allowing them to separate.

-

Known volumes of the pre-saturated n-octanol and water are added to the reaction vessel.

-

A stock solution of the test substance in n-octanol is added. The final concentration should be below the substance's solubility limit in both phases.

-

The mixture is stirred slowly (e.g., 100-300 rpm) in a constant temperature bath.

-

Samples are taken from both the aqueous and octanol phases over time (e.g., at 24, 48, 72 hours) until the concentration ratio becomes constant, indicating equilibrium.

-

To sample, stirring is stopped, and the phases are allowed to separate. For the aqueous phase, centrifugation is required to remove any microscopic octanol droplets.

-

The concentration of the test substance in each phase (Co for octanol, Cw for water) is determined.

-

The Kow is calculated as the ratio: Kow = Co / Cw. The logarithm (Log Kow) is typically reported.

-

Application in Analytical and Toxicological Research

Analytical Workflow: Isotope Dilution Mass Spectrometry

Deuterated PCB standards are fundamental to the gold-standard analytical method for PCB quantification: Isotope Dilution High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS), as detailed in methods like EPA 1668C.[7][15]

The workflow involves adding a known amount of a deuterated PCB standard (e.g., ¹³C-labeled or D-labeled) to a sample before any extraction or cleanup steps. Because the labeled standard is chemically almost identical to the native analyte, it experiences the same potential losses during sample processing. By measuring the ratio of the native analyte to the labeled standard in the final extract using GC-MS, the initial concentration of the native analyte in the sample can be calculated with high accuracy and precision.

Toxicological Relevance: Aryl Hydrocarbon Receptor (AhR) Signaling

Certain "dioxin-like" PCBs, which can adopt a planar molecular configuration, exert their toxicity primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[16][17][18] Understanding this pathway is critical in toxicology and drug development for assessing the risks associated with PCB exposure.

The canonical AhR signaling pathway is initiated when a PCB ligand enters the cell and binds to the AhR, which resides in the cytoplasm in a complex with other proteins.[18] This binding event causes the complex to dissociate and the ligand-bound AhR to translocate into the nucleus. In the nucleus, it dimerizes with the AhR Nuclear Translocator (ARNT) protein.[18] This AhR/ARNT heterodimer then binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) in the promoter regions of target genes.[16] This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1, which are involved in xenobiotic metabolism.[17][18] The sustained activation of this pathway can lead to a range of adverse effects, including immunotoxicity and developmental defects.[16]

Conclusion

Deuterated PCB standards are indispensable tools in environmental and toxicological research. While the physicochemical properties of deuterated PCBs are nearly identical to their native analogs, a nuanced understanding of the potential for subtle deuterium isotope effects is beneficial for the meticulous scientist. The properties of vapor pressure, water solubility, and the octanol-water partition coefficient dictate the behavior of these compounds in analytical systems and the environment. By employing standardized methodologies, such as the OECD guidelines, researchers can ensure the generation of high-quality, reproducible data essential for accurate risk assessment and a deeper understanding of the biological impact of these persistent pollutants.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 3. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. filab.fr [filab.fr]

- 6. oecd.org [oecd.org]

- 7. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eurolab.net [eurolab.net]

- 10. Analytical Method [keikaventures.com]

- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.hk]

- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

- 14. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oecd.org [oecd.org]

- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 17. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 18. epa.gov [epa.gov]

- 19. amptius.com [amptius.com]

- 20. oecd.org [oecd.org]

2',3,5-Trichlorobiphenyl-3',4',5',6'-D4 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical standard 2',3,5-Trichlorobiphenyl-3',4',5',6'-D4 (PCB 34-D4). While this specific isotopically labeled compound is currently discontinued (B1498344) by some suppliers, this document compiles representative data and methodologies based on available information for this and structurally similar deuterated polychlorinated biphenyl (B1667301) (PCB) congeners. This guide is intended to support researchers in analytical method development, environmental monitoring, and metabolism studies involving PCBs.

Compound Data

The following table summarizes the key chemical and physical properties of this compound and its unlabeled counterpart, PCB 34.

| Property | Value |

| Compound Name | This compound |

| Synonym | PCB 34-D4 |

| Molecular Formula | C₁₂D₄H₃Cl₃ |

| Molecular Weight | 261.57 g/mol |

| CAS Number (Unlabeled) | 37680-68-5 |

| Isotopic Enrichment | Typically ≥98 atom % D |

| Chemical Purity | Typically >93% |

Representative Certificate of Analysis Data

| Parameter | Specification | Method |

| Appearance | Crystalline solid or oil | Visual Inspection |

| Purity (Chemical) | ≥98% | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Isotopic Purity | ≥98 atom % Deuterium | Mass Spectrometry (MS) |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Concentration (if in solution) | e.g., 100 µg/mL in isooctane | Gravimetric/Volumetric Preparation & GC-MS |

Experimental Protocols

The analysis of this compound, typically used as an internal standard, is predominantly performed using gas chromatography coupled with mass spectrometry.

General Analytical Workflow for PCB Analysis using Isotope Dilution

The following diagram illustrates a typical workflow for the analysis of PCBs in an environmental or biological sample using a deuterated internal standard like this compound.

Caption: A typical workflow for PCB analysis using a deuterated internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section outlines a representative GC-MS method for the analysis of trichlorobiphenyls. Instrument conditions should be optimized for the specific instrumentation and analytical goals.

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 min

-

Ramp: 15 °C/min to 300 °C

-

Hold: 5 min at 300 °C

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

-

SIM Ions for 2',3,5-Trichlorobiphenyl (Unlabeled): m/z 256, 258, 221

-

SIM Ions for this compound: m/z 260, 262, 225

-

-

Synthesis of Deuterated Polychlorinated Biphenyls

The synthesis of specific deuterated PCB congeners is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This method offers high selectivity and good yields.

The following diagram outlines the general synthetic pathway.

Caption: A generalized schematic for the synthesis of deuterated PCBs.

Applications

Deuterated PCB standards such as this compound are essential for a variety of applications in environmental and toxicological research:

-

Internal Standard in Isotope Dilution Mass Spectrometry: This is the primary application, allowing for accurate quantification of native PCBs in complex matrices by correcting for matrix effects and variations in sample preparation and instrument response.

-

Metabolism Studies: Used as tracers to investigate the metabolic pathways of PCBs in biological systems.

-

Environmental Fate and Transport Studies: Employed to track the movement and degradation of PCBs in the environment.

-

Method Validation: Used to assess the performance of analytical methods for PCB analysis.

The Unseen Partner: A Technical Guide to the Role of Deuterated Internal Standards in PCB Congener Analysis

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of individual polychlorinated biphenyl (B1667301) (PCB) congeners is a critical task in environmental monitoring, food safety, and human health risk assessment. These persistent organic pollutants (POPs) are found in complex matrices, necessitating highly sensitive and specific analytical methods. At the core of achieving reliable and reproducible data lies the use of isotopically labeled internal standards, with deuterated and, more commonly in modern methods, ¹³C-labeled standards playing a pivotal role. This technical guide provides an in-depth exploration of the function of these internal standards in PCB congener analysis, detailing experimental protocols and presenting key quantitative data.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The primary technique underpinning the use of isotopically labeled internal standards is Isotope Dilution Mass Spectrometry (IDMS).[1] This method relies on the addition of a known amount of an isotopically distinct analog of the target analyte to the sample prior to any extraction or cleanup steps. Because the labeled standard is chemically identical to the native analyte, it experiences the same losses and variations throughout the analytical process.[2] By measuring the ratio of the native analyte to the labeled internal standard in the final analysis, typically by gas chromatography-mass spectrometry (GC-MS), accurate quantification can be achieved, compensating for matrix effects and procedural inconsistencies.[3]

The ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency, but a distinct mass-to-charge ratio (m/z) that allows for separate detection by the mass spectrometer.[4] While deuterated standards, where hydrogen atoms are replaced by deuterium, have been used, ¹³C-labeled standards are now generally considered superior for PCB analysis.[5] ¹³C-labeled standards offer greater isotopic stability, are not susceptible to hydrogen-deuterium exchange, and exhibit nearly identical chromatographic retention times to their native counterparts, ensuring the most accurate correction.[5][6]

Core Requirements for Accurate PCB Congener Analysis

The successful implementation of isotope dilution for PCB analysis hinges on several key factors:

-

Selection of Appropriate Internal Standards: The choice of internal standards is critical. Ideally, a unique labeled analog for each target congener would be used. However, for practical and cost reasons, methods like EPA Method 1628 utilize a representative set of ¹³C-labeled congeners to quantify all 209 congeners.[7] The selection is often based on covering different chlorination levels and structural classes of PCBs.

-

Accurate Spiking: A precise and known amount of the internal standard solution must be added to every sample, blank, and calibration standard at the very beginning of the sample preparation process.

-

Robust Analytical Methodology: The analytical method, typically involving high-resolution capillary gas chromatography coupled with a mass spectrometer (GC-MS, GC-MS/MS, or HRGC-HRMS), must be capable of separating the congeners of interest and distinguishing between the native and labeled compounds.[3]

Quantitative Data Summary

The use of isotopically labeled internal standards significantly enhances the quality of quantitative data in PCB congener analysis. The following tables summarize typical performance data from methods employing this technique.

| Parameter | EPA Method 1628 (Low-Resolution GC-MS) | EPA Method 1668C (High-Resolution GC-MS) | GC-MS/MS Method |

| Calibration Range | 2.5 - 1000 ppb (example)[8] | Typically in the pg/L to ng/L range | 0.10 - 2,000 ng/mL |

| Linearity (R²) | > 0.991 for 65 congeners[8] | Not explicitly stated, but high linearity is a requirement | > 0.990 |

| Method Detection Limit (MDL) - Water | < 0.2 - 3 ppt[6] | 17 - 247 pg/L (for detected congeners in an unspiked sample)[9] | 0.15 - 0.95 pg/L |

| Method Detection Limit (MDL) - Soil/Sediment | 3 - 91 ppt[6] | Not explicitly stated in provided search results | 0.015 - 0.095 ng/kg |

| Average Recovery | Within specified QC limits (e.g., 25-150% for labeled compounds) | IPR and OPR recovery windows are generally narrower than in previous versions of the method[9] | 70-120% (example from a similar POPs analysis)[10] |

Table 1: Summary of Quantitative Performance Data for PCB Congener Analysis using Isotope Dilution.

Experimental Protocols

A generalized experimental workflow for PCB congener analysis using isotopically labeled internal standards is outlined below. The specifics can vary depending on the sample matrix and the analytical method employed (e.g., EPA Method 1628).

Sample Preparation and Spiking

-

Homogenization: Solid samples (soil, sediment, tissue) are homogenized to ensure representativeness.

-

Spiking: A known volume of a solution containing a mixture of ¹³C-labeled PCB congeners (internal standards) is added to the homogenized sample. This is a critical step for accurate quantification.

Extraction

The goal of extraction is to move the PCB congeners from the sample matrix into a solvent. Common techniques include:

-

Soxhlet Extraction: A classic and robust method involving continuous extraction with an organic solvent (e.g., hexane (B92381)/acetone) for an extended period (e.g., 16-24 hours).

-

Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): A faster, automated technique that uses elevated temperatures and pressures to increase extraction efficiency.

-

Solid-Phase Extraction (SPE): Primarily used for aqueous samples, where PCBs are adsorbed onto a solid sorbent, which is then eluted with a solvent.[1]

Extract Cleanup

Crude extracts contain co-extracted interfering compounds (lipids, sulfur, etc.) that must be removed before instrumental analysis. Cleanup procedures can be multi-step and are often the most complex part of the analysis.

-

Sulfur Removal: For sediment and some soil samples, elemental sulfur can interfere with the analysis. This is typically removed by treatment with copper powder.[1]

-

Lipid Removal: For biological tissues, high lipid content is a major interference. Gel Permeation Chromatography (GPC) is a common technique to separate the large lipid molecules from the smaller PCB molecules.[11]

-

Fractionation: Adsorption chromatography using materials like silica (B1680970) gel, alumina, or Florisil is used to separate PCBs from other classes of compounds (e.g., pesticides).[10] Different solvents are used to elute fractions containing the target analytes.

Concentration and Solvent Exchange

The cleaned-up extract is concentrated to a small final volume (e.g., 1 mL) to increase the sensitivity of the analysis. This is often done using a rotary evaporator or a gentle stream of nitrogen. The solvent may also be exchanged to one that is more suitable for GC injection (e.g., hexane or nonane).

Instrumental Analysis (GC-MS)

-

Injection: A small volume (e.g., 1-2 µL) of the final extract is injected into the gas chromatograph.

-

Separation: The PCB congeners are separated based on their boiling points and interaction with the stationary phase of a long capillary column (e.g., 30-60 meters).

-

Detection and Quantification: The separated congeners enter the mass spectrometer, where they are ionized and detected. The MS is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity, monitoring for specific m/z ions corresponding to the native and labeled PCBs.[1] The ratio of the peak area of the native congener to its corresponding labeled internal standard is used to calculate the concentration of the native congener in the original sample.

Visualizing the Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate the key experimental workflows and logical relationships in PCB congener analysis with deuterated or ¹³C-labeled internal standards.

References

- 1. epa.gov [epa.gov]

- 2. mde.maryland.gov [mde.maryland.gov]

- 3. amptius.com [amptius.com]

- 4. epa.gov [epa.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. epa.gov [epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. Choosing internal standards based on a multivariate analysis approach with ICP(TOF)MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

Understanding Isotope Effects in Deuterated PCB Chromatography: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromatographic isotope effect (CIE) observed with deuterated polychlorinated biphenyls (PCBs) and its implications for analytical method development and data interpretation. It is intended for researchers, scientists, and drug development professionals who utilize deuterated internal standards in the quantitative analysis of PCBs.

The Core Principle: The Chromatographic Isotope Effect (CIE)

When analyzing deuterated compounds using chromatographic techniques such as gas chromatography (GC) or reversed-phase liquid chromatography (RPLC), a common observation is a shift in retention time relative to their non-deuterated (protiated) analogues.[1][2] This phenomenon, known as the chromatographic isotope effect (CIE) or deuterium (B1214612) isotope effect, typically results in the deuterated compound eluting slightly earlier than its non-deuterated counterpart.[3][4] This is often referred to as an "inverse isotope effect" in the context of chromatography.[4]

The fundamental basis for this effect lies in the subtle but significant differences in the physicochemical properties of carbon-deuterium (C-D) versus carbon-hydrogen (C-H) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[5][6] These seemingly minor alterations influence the intermolecular interactions between the analyte and the stationary phase of the chromatography column. In non-polar GC columns and reversed-phase LC, these differences typically result in weaker van der Waals forces and hydrophobic interactions for the deuterated molecule, leading to a shorter retention time.[7]

In contrast to deuterated standards, ¹³C-labeled internal standards generally exhibit minimal to no chromatographic shift relative to the native analyte.[8][9] This is because the increase in mass from the ¹³C isotope does not significantly alter the bond lengths, bond strengths, or molecular polarity in the same way that deuterium substitution does.[8] Consequently, ¹³C-labeled standards co-elute almost perfectly with the target analyte, making them the preferred choice for highly accurate and precise quantification, especially in complex matrices where matrix effects can vary across a chromatographic peak.[10][11]

Quantitative Data on Retention Time Shifts

| Compound Class | Chromatographic System | Number of Deuterium Atoms | Observed Retention Time Shift (Δt_R) | Reference(s) |

| Aromatic Hydrocarbons | Gas Chromatography (SPB-5, SPB-35, SPB-50 columns) | 5 (in toluene) | Baseline separation achieved | [4] |

| Aromatic Hydrocarbons | Gas Chromatography (SPB-5, SPB-35, SPB-50 columns) | 14 (in methylcyclohexane) | Complete separation in < 4 minutes | [4] |

| Aromatic Hydrocarbons | Gas Chromatography (SPB-5, SPB-35, SPB-50 columns) | 18 (in octane) | Complete separation in < 4 minutes | [4] |

| Steroid Hormones | Liquid Chromatography-Mass Spectrometry | Multiple | Noticeable shift in retention times | [12] |

| Metformin | Gas Chromatography-Mass Spectrometry | 6 | 0.03 minutes (t_R(H) = 3.60 min, t_R(D) = 3.57 min) | [3] |

| Various Analytes | Reversed-Phase Liquid Chromatography | Varies | Deuterated compounds generally elute earlier | [1][6] |

Experimental Protocols

General GC-MS Protocol for PCB Analysis

This protocol provides a general framework for the analysis of PCBs using gas chromatography-mass spectrometry, a common technique where isotope effects are observed.

Objective: To separate and quantify PCB congeners, including the observation of retention time shifts between native and deuterated PCBs.

Instrumentation:

-

Gas Chromatograph (GC) with a split/splitless injector and an oven with temperature programming capabilities.

-

Mass Spectrometer (MS) detector (e.g., single quadrupole, triple quadrupole, or time-of-flight).

-

Autosampler for reproducible injections.

Materials:

-

GC column: A non-polar capillary column is typically used for PCB analysis. A common choice is a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms, HP-5ms, or equivalent).[13][14] Column dimensions of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness are common.[15]

-

Carrier Gas: Helium or Hydrogen, high purity.

-

Standards: Certified standard solutions of native PCB congeners and their corresponding deuterated analogues.

-

Solvent: High-purity hexane (B92381) or isooctane (B107328) for sample and standard dilution.

GC Conditions:

-

Injection Mode: Splitless injection is commonly used for trace analysis.

-

Carrier Gas Flow Rate: Typically around 1-2 mL/min (constant flow).[14]

-

Oven Temperature Program: A temperature program is crucial for separating a wide range of PCB congeners.[16][17][18][19][20] A typical program might be:

-

Initial temperature: 60-100 °C, hold for 1-2 minutes.

-

Ramp 1: Increase to 150-200 °C at a rate of 10-25 °C/min.

-

Ramp 2: Increase to 280-320 °C at a rate of 5-10 °C/min.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

Note: The temperature program should be optimized to achieve the best separation for the target congeners.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for qualitative analysis. For quantitative analysis using isotope dilution, specific m/z values for the native and deuterated PCBs are monitored.[21]

Data Analysis:

-

Integrate the chromatographic peaks for both the native and deuterated PCB congeners.

-

Determine the retention time for each peak at its apex.

-

Calculate the retention time difference (Δt_R) between the native and deuterated analogue.

-

For quantification, use the isotope dilution method, where the response of the native analyte is normalized to the response of its corresponding deuterated internal standard.

Visualizing Workflows and Concepts

Factors Influencing the Chromatographic Isotope Effect

The following diagram illustrates the key factors that contribute to the observed retention time shift between deuterated and non-deuterated PCBs.

Caption: Key factors influencing the chromatographic isotope effect.

Troubleshooting Workflow for Retention Time Shifts

When an unexpected or undesirable retention time shift is observed between a deuterated internal standard and the analyte, a systematic troubleshooting approach is necessary.

Caption: A workflow for troubleshooting retention time shifts.

Managing and Mitigating the Isotope Effect

While the chromatographic isotope effect is an inherent property, its impact on analytical results can be managed.

-

Method Optimization: Modifying the GC temperature program can influence the separation of the deuterated and non-deuterated compounds. A slower temperature ramp may increase the retention of both compounds and potentially reduce their separation.[16][17][18][19][20] Adjusting the carrier gas flow rate can also have an impact.

-

Acceptance and Validation: In many cases, a small, reproducible retention time shift is acceptable. The key is to ensure that the method is validated to demonstrate that the shift does not compromise the accuracy and precision of the quantification. This includes verifying that the deuterated standard still provides adequate correction for any variations in sample preparation and instrument response.

-

Use of ¹³C-Labeled Standards: As previously mentioned, the most effective way to eliminate the chromatographic isotope effect is to use ¹³C-labeled internal standards.[8][9] Although often more expensive, their co-elution with the native analyte provides more robust and accurate correction, particularly for challenging matrices and low-level quantification.[10][11]

Conclusion

The chromatographic isotope effect is a well-documented phenomenon that researchers analyzing deuterated PCBs must understand and account for. While it presents a potential challenge, particularly for achieving perfect co-elution with internal standards, a thorough understanding of the underlying principles, coupled with systematic method development and validation, can ensure the acquisition of accurate and reliable quantitative data. For the highest level of accuracy, the use of ¹³C-labeled internal standards is strongly recommended to circumvent the complexities introduced by the deuterium isotope effect.

References

- 1. fishersci.ca [fishersci.ca]

- 2. benchchem.com [benchchem.com]

- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gcms.cz [gcms.cz]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]

- 13. cromlab-instruments.es [cromlab-instruments.es]

- 14. agilent.com [agilent.com]

- 15. pragolab.cz [pragolab.cz]

- 16. chromatographytoday.com [chromatographytoday.com]

- 17. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]

- 18. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]

- 19. gcms.cz [gcms.cz]

- 20. m.youtube.com [m.youtube.com]

- 21. shimadzu.com [shimadzu.com]

Technical Guide: 2',3,5-Trichlorobiphenyl-3',4',5',6'-D4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2',3,5-Trichlorobiphenyl-3',4',5',6'-D4, a deuterated internal standard crucial for the accurate quantification of polychlorinated biphenyls (PCBs) in various matrices. This document covers its suppliers, availability, and key experimental protocols, and visualizes relevant metabolic pathways.

Supplier and Availability

The availability of this compound can vary. Researchers are advised to contact suppliers directly for the most current information on stock status, lead times, and pricing.

| Supplier | Product Name/Number | Availability | Notes |

| MedChemExpress | This compound (HY-W354035S) | Inquire | Appears to be a current catalog item.[1][2][3] |

| LGC Standards | This compound | Inquire | Listed in their catalog. |

| CDN Isotopes | This compound (D-7043) | Discontinued | This supplier no longer offers this specific compound. |

| Custom Synthesis | Varies | Available upon request | Several companies, including AccuStandard and ResolveMass Laboratories, offer custom synthesis of deuterated PCB congeners.[4][5] This is a viable option if the compound is not readily available from catalog suppliers. |

Experimental Protocols

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the analysis of PCB congeners. The following protocols are based on established methodologies, such as US EPA Method 1668, and can be adapted for specific research needs.[6][7][8][9]

Sample Preparation for Environmental Matrices

Objective: To extract and clean up PCB congeners from environmental samples (e.g., soil, sediment, water, tissue) prior to GC-MS analysis.

Materials:

-

Sample matrix (soil, water, etc.)

-

This compound internal standard solution

-

Solvents (hexane, acetone, dichloromethane)

-

Anhydrous sodium sulfate (B86663)

-

Solid-phase extraction (SPE) cartridges (e.g., silica (B1680970) gel, Florisil)

-

Concentration apparatus (e.g., rotary evaporator, nitrogen evaporator)

Procedure:

-

Spiking: Accurately spike a known amount of the this compound internal standard solution into the sample.

-

Extraction:

-

Soils and Sediments: Use Soxhlet extraction or accelerated solvent extraction (ASE) with a hexane/acetone mixture.

-

Water: Perform liquid-liquid extraction with dichloromethane (B109758) or hexane.

-

Tissues: Homogenize the sample and extract with an appropriate solvent mixture, often followed by lipid removal steps.

-

-

Drying: Pass the organic extract through a column of anhydrous sodium sulfate to remove any residual water.

-

Concentration: Reduce the volume of the extract using a rotary evaporator or a gentle stream of nitrogen.

-

Cleanup: Use SPE cartridges to remove interfering compounds. The choice of sorbent will depend on the sample matrix and potential interferences.

-

Final Concentration: Concentrate the cleaned extract to a final volume suitable for GC-MS analysis.

GC-MS Analysis

Objective: To separate, identify, and quantify PCB congeners using gas chromatography-mass spectrometry.

Instrumentation:

-

Gas chromatograph (GC) with a high-resolution capillary column (e.g., DB-5ms)

-

Mass spectrometer (MS), preferably a high-resolution mass spectrometer (HRMS) for enhanced selectivity and sensitivity.

Typical GC-MS Parameters:

| Parameter | Setting |

| Injector | |

| Injection Volume | 1-2 µL |

| Inlet Temperature | 250-280 °C |

| Injection Mode | Splitless |

| Oven Program | |

| Initial Temperature | 100-150 °C, hold for 1-2 min |

| Ramp Rate 1 | 15-25 °C/min to 200-220 °C |

| Ramp Rate 2 | 5-10 °C/min to 300-320 °C, hold for 5-10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Monitored Ions | Select characteristic ions for the native PCB congeners and the deuterated internal standard. For this compound, the molecular ion cluster would be monitored. |

Quantification: The concentration of each native PCB congener is calculated based on the ratio of its peak area to the peak area of the this compound internal standard, using a calibration curve generated from standards containing known concentrations of both the native and deuterated compounds.

Metabolic Pathway of a Trichlorobiphenyl Isomer

While specific metabolic data for 2',3,5-trichlorobiphenyl is limited, studies on the closely related isomer, 2,4',5-trichlorobiphenyl, have elucidated its metabolic fate. The primary route of metabolism involves the mercapturic acid pathway, leading to the formation of methyl sulphone metabolites. This pathway is significant as these metabolites can accumulate in specific tissues.

Below is a diagram illustrating the metabolic pathway of 2,4',5-trichlorobiphenyl, which can serve as a representative model.

Caption: Metabolic pathway of 2,4',5-trichlorobiphenyl.

Experimental Workflow

The overall workflow for the analysis of PCBs using a deuterated internal standard is a multi-step process that requires careful execution to ensure accurate and reproducible results.

Caption: General experimental workflow for PCB analysis.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. accustandard.com [accustandard.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 7. esslabshop.com [esslabshop.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

Stability and Storage of Deuterated Trichlorobiphenyl Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical factors influencing the stability of deuterated trichlorobiphenyl solutions and outlines best practices for their storage and handling. Ensuring the integrity of these isotopically labeled internal standards is paramount for achieving accurate and reproducible results in analytical testing.

Factors Influencing the Stability of Deuterated Trichlorobiphenyl Solutions

The stability of deuterated trichlorobiphenyl solutions can be compromised by several factors, primarily related to storage conditions and the chemical nature of the compounds themselves. Proper handling and storage are crucial to minimize degradation and maintain the isotopic and chemical purity of these standards.

Temperature: Elevated temperatures can accelerate the degradation of deuterated trichlorobiphenyls. It is generally recommended to store these solutions at low, stable temperatures to minimize any potential for thermal decomposition.[1]

Light: Exposure to light, particularly UV radiation, can induce photochemical reactions that may lead to the degradation of polychlorinated biphenyls (PCBs) and their deuterated analogs.[1] Therefore, storage in dark conditions or the use of amber vials is essential.

Solvent Selection: The choice of solvent is critical for the long-term stability of deuterated trichlorobiphenyl solutions. For gas chromatography (GC) applications, solvents like isooctane (B107328) and nonane (B91170) are often recommended.[2] Nonane is particularly favored for its low volatility, which minimizes solvent evaporation and concentration changes over time.[2] For liquid chromatography-mass spectrometry (LC-MS) applications, aprotic solvents are preferable when possible to reduce the risk of hydrogen-deuterium exchange.

Hydrogen-Deuterium Exchange: A key consideration for deuterated standards is the potential for the deuterium (B1214612) labels to exchange with protons from the solvent or matrix.[3] This is more likely to occur if the deuterium atoms are located on heteroatoms (e.g., -OH, -NH) or on carbon atoms adjacent to a carbonyl group.[3] While the deuterium atoms on the aromatic rings of trichlorobiphenyl are generally stable, it is a factor to be aware of, especially under acidic or basic conditions.

Recommended Storage and Handling Procedures

To ensure the long-term stability of deuterated trichlorobiphenyl solutions, the following storage and handling procedures are recommended:

-

Storage Temperature: Solutions should be stored at a controlled low temperature, typically between 2°C and 8°C for short-term storage and at -20°C or lower for long-term storage.[1]

-

Protection from Light: Always store solutions in amber glass ampoules or vials to protect them from light.[1]

-

Inert Atmosphere: For highly sensitive applications or very long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing can help prevent oxidation.

-

Container Type: Use high-purity, chemically inert containers, such as pre-cleaned glass vials with PTFE-lined caps, to prevent contamination and analyte loss.[1]

-

Handling: Before use, allow the solution to equilibrate to room temperature to prevent condensation from atmospheric moisture, which could alter the concentration.[1] Once opened, it is recommended to use the solution promptly. If the solvent is volatile, the concentration can change after the vial has been opened.

Quantitative Stability Data

While specific public-domain quantitative stability studies on deuterated trichlorobiphenyl solutions are limited, the following table provides an illustrative example of long-term stability data based on general knowledge of PCB and deuterated compound stability. Researchers should perform their own stability validation for their specific solutions and storage conditions.

Table 1: Illustrative Long-Term Stability of a Deuterated Trichlorobiphenyl Solution in Isooctane

| Storage Condition | 3 Months | 6 Months | 12 Months | 24 Months |

| -20°C, in the dark | >99.5% | >99% | >98.5% | >98% |

| 4°C, in the dark | >99% | >98% | >97% | >95% |

| Room Temperature, in the dark | >98% | >96% | >92% | >88% |

| Room Temperature, exposed to light | <95% | <90% | <80% | <70% |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific congener, solvent, and storage conditions.

Table 2: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower for long-term storage; 2-8°C for short-term storage. | Minimizes thermal degradation. |

| Light | Store in amber vials or in the dark. | Prevents photochemical degradation. |

| Solvent | Isooctane or nonane for GC-based analysis; aprotic solvents for LC-MS. | Ensures solubility and minimizes volatility and H/D exchange. |

| Container | Amber glass vials with PTFE-lined caps. | Inertness and protection from light. |

| Atmosphere | Seal tightly; consider flushing with inert gas for long-term storage. | Prevents oxidation and solvent evaporation. |

Experimental Protocols for Stability Validation

It is crucial for laboratories to validate the stability of their deuterated trichlorobiphenyl solutions under their specific experimental conditions. Below is a general protocol for such a validation.

Objective: To determine the stability of a deuterated trichlorobiphenyl solution over time under defined storage conditions.

Materials:

-

Deuterated trichlorobiphenyl stock solution

-

High-purity solvent (e.g., isooctane)

-

Calibrated analytical balance

-

Class A volumetric flasks and pipettes

-

Gas chromatograph-mass spectrometer (GC-MS) or other suitable analytical instrument

-

Amber glass vials with PTFE-lined caps

Procedure:

-

Preparation of Quality Control (QC) Samples:

-

Prepare a fresh working solution of the deuterated trichlorobiphenyl at a known concentration.

-

Prepare at least two levels of QC samples (low and high concentration) by spiking the working solution into the same matrix as the study samples.

-

Divide the QC samples into multiple aliquots in amber glass vials for storage.

-

-

Time-Zero (T0) Analysis:

-

Immediately after preparation, analyze a set of freshly prepared QC samples (n=3 for each level) to establish the baseline response.

-

-

Storage:

-

Store the remaining QC sample aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature, each in both dark and light conditions).

-

-

Analysis at Subsequent Time Points:

-

At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve a set of QC samples from each storage condition.

-

Allow the samples to equilibrate to room temperature before analysis.

-

Analyze the samples using the same analytical method as the T0 samples.

-

-

Data Evaluation:

-

Calculate the mean concentration or peak area of the deuterated trichlorobiphenyl in the QC samples at each time point.

-

Compare the mean values to the T0 values. The solution is generally considered stable if the mean concentration at a given time point is within ±10-15% of the initial (T0) concentration.

-

Visualizations

Caption: Experimental Workflow for Stability Validation.

References

An In-depth Technical Guide to the Toxicological Properties of 2',3,5-Trichlorobiphenyl (PCB 23)

Disclaimer: Specific toxicological data for 2',3,5-Trichlorobiphenyl (PCB 23) is limited in publicly available scientific literature. Therefore, this guide synthesizes information from studies on structurally similar polychlorinated biphenyl (B1667301) (PCB) congeners, particularly other trichlorobiphenyls, to infer the potential toxicological profile of PCB 23. All data and mechanisms described should be considered in this context.

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that were widely used in industrial applications before being banned in many countries due to their environmental persistence and adverse health effects. 2',3,5-Trichlorobiphenyl, also known as PCB 23, is one of the 209 possible PCB congeners. Understanding its toxicological properties is crucial for risk assessment and for developing strategies for remediation and public health protection. This technical guide provides a comprehensive overview of the known and inferred toxicological properties of 2',3,5-Trichlorobiphenyl, with a focus on quantitative data, experimental protocols, and molecular mechanisms of action for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Predicted Value/Range | Reference |

| Molecular Formula | C₁₂H₇Cl₃ | General Chemical Knowledge |

| Molecular Weight | 257.54 g/mol | General Chemical Knowledge |

| LogKow (Octanol-Water Partition Coefficient) | ~5.5 - 6.0 | [1] |

| Water Solubility | Low | [1] |

| Vapor Pressure | Low | [1] |

Note: These values are estimates for trichlorobiphenyls and may vary for the specific isomer 2',3,5-Trichlorobiphenyl.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of PCBs are largely governed by their lipophilicity.

-

Absorption: Like other PCBs, 2',3,5-Trichlorobiphenyl is expected to be readily absorbed through oral, dermal, and inhalation routes of exposure.[2]

-

Distribution: Following absorption, it is likely to distribute to and accumulate in lipid-rich tissues, such as adipose tissue, liver, and skin.[1]

-

Metabolism: The metabolism of PCBs is a critical factor in their toxicity and persistence. It primarily occurs in the liver, catalyzed by the cytochrome P450 (CYP) enzyme system.[3][4] For trichlorobiphenyls, metabolism is generally more rapid compared to more highly chlorinated congeners.[4] The primary metabolic reactions involve hydroxylation to form hydroxylated PCBs (OH-PCBs), which can then be conjugated with glucuronic acid or sulfate (B86663) for excretion.[4][5] Another important metabolic route for some PCBs is the mercapturic acid pathway.[6][7][8]

-

Excretion: Excretion of PCB metabolites occurs mainly through bile and feces, with a smaller contribution from urine.[6][8] The rate of excretion is dependent on the rate of metabolism.

Toxicological Properties and Mechanisms of Action

The toxicity of PCBs is complex and can be mediated by various mechanisms. The following sections detail the potential toxicological effects of 2',3,5-Trichlorobiphenyl based on data from other PCBs.

Aryl Hydrocarbon Receptor (AhR) Binding and Dioxin-Like Toxicity

A primary mechanism of toxicity for some PCB congeners is their ability to bind to and activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[2][9][10] This interaction is characteristic of "dioxin-like" PCBs. The binding affinity of a PCB to the AhR is highly dependent on its structure, with coplanar congeners generally exhibiting the highest affinity.[9][10][11] While the specific AhR binding affinity of 2',3,5-Trichlorobiphenyl has not been extensively reported, its non-coplanar structure suggests it is likely to be a weak AhR agonist.

Activation of the AhR leads to its translocation to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to dioxin-responsive elements (DREs) in the DNA, leading to the altered transcription of a wide range of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1), cell growth, and differentiation.[2]

Endocrine Disruption

PCBs are well-documented endocrine-disrupting chemicals.[12][13][14] They can interfere with the synthesis, transport, and metabolism of steroid and thyroid hormones. The estrogenic and anti-estrogenic activities of PCBs are congener-specific. While direct evidence for 2',3,5-Trichlorobiphenyl is lacking, other trichlorobiphenyls have been shown to possess endocrine-disrupting properties.[12]

Neurotoxicity

Neurotoxicity is a significant concern for PCB exposure, particularly during development.[15][16][17] Non-dioxin-like PCBs, which are generally weaker AhR agonists, are often potent neurotoxicants.[15] Mechanisms of neurotoxicity include interference with intracellular signaling pathways, disruption of calcium homeostasis, and alterations in neurotransmitter systems, such as the dopaminergic system.[18][19]

Oxidative Stress and Apoptosis

Exposure to PCBs can induce oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates.[20][21][22] This can lead to cellular damage and trigger programmed cell death, or apoptosis.[23][24][25][26] Studies on other PCB congeners have shown that they can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[27]

Quantitative Toxicological Data

| Compound | Test Organism | Route of Administration | Value | Reference |

| 2,4,5-Trichlorobiphenyl | Rat | Oral | LD50: 1010 mg/kg | [2] |

| 2,4,5-Trichlorobiphenyl | Mouse | Intraperitoneal | LD50: 880 mg/kg | [2] |

Note: This data is for 2,4,5-Trichlorobiphenyl and should be used with caution as a surrogate for 2',3,5-Trichlorobiphenyl.

Experimental Protocols

This section outlines a general experimental workflow for assessing the toxicological properties of 2',3,5-Trichlorobiphenyl.

In Vitro Studies

-

Cell Lines: Human hepatoma (HepG2) cells are commonly used to study metabolism and AhR-mediated effects. Primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) can be used to assess neurotoxicity.

-

Dosing: Cells are typically exposed to a range of concentrations of 2',3,5-Trichlorobiphenyl dissolved in a suitable solvent (e.g., DMSO).

-

Cytotoxicity Assays: Standard assays such as the MTT assay (to measure metabolic activity) or LDH assay (to measure membrane integrity) are used to determine the concentrations at which the compound is cytotoxic.

-

AhR Activation Assays: Luciferase reporter gene assays in cells transfected with a DRE-luciferase construct can quantify AhR activation.

-

Gene and Protein Expression Analysis: Quantitative PCR (qPCR) and Western blotting can be used to measure changes in the expression of target genes and proteins, such as CYP1A1 (as a marker of AhR activation), and key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins).

In Vivo Studies

-

Animal Models: Rats (e.g., Sprague-Dawley) and mice (e.g., C57BL/6) are common models for in vivo toxicology studies.

-

Administration: 2',3,5-Trichlorobiphenyl can be administered via oral gavage, in the diet, or through intraperitoneal injection. The vehicle is typically corn oil.

-

Study Design: Studies can be acute (single high dose), subchronic (e.g., 28 or 90 days of repeated dosing), or chronic (long-term exposure). A control group receiving the vehicle only is essential.

-

Endpoints:

-

Clinical Observations: Daily monitoring for signs of toxicity, and weekly body weight measurements.

-

Serum Biochemistry: Analysis of blood samples for markers of liver and kidney function.

-

Histopathology: Microscopic examination of tissues (liver, thyroid, brain, etc.) for pathological changes.

-

Tissue Residue Analysis: Quantification of 2',3,5-Trichlorobiphenyl and its metabolites in various tissues to understand its distribution and bioaccumulation.

-

Neurobehavioral Tests: A battery of tests can be used to assess motor function, learning, and memory.

-

Conclusion

While specific data on the toxicological properties of 2',3,5-Trichlorobiphenyl are scarce, the available information on other trichlorobiphenyls and the general understanding of PCB toxicology suggest that it is a compound of potential concern. It is likely to be persistent, bioaccumulative, and capable of exerting a range of adverse health effects, including endocrine disruption and neurotoxicity. The primary mechanisms of action for PCBs involve interaction with the aryl hydrocarbon receptor, disruption of intracellular signaling pathways, and induction of oxidative stress and apoptosis. Further research is needed to fully characterize the toxicological profile of 2',3,5-Trichlorobiphenyl and to accurately assess its risk to human health and the environment. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

- 1. 3,3',5-Trichlorobiphenyl | C12H7Cl3 | CID 38037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,5-Trichlorobiphenyl | C12H7Cl3 | CID 27514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mammalian Cytochrome P450-Dependent Metabolism of Polychlorinated Dibenzo-p-dioxins and Coplanar Polychlorinated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metabolism of 2,4',5-trichlorobiphenyl by the mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of the mercapturic acid of 2,4',5-trichlorobiphenyl in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolites of 2,4',5-trichlorobiphenyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of polychlorinated biphenyls to the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism-based common reactivity pattern (COREPA) modelling of aryl hydrocarbon receptor binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. endocrinedisruption.org [endocrinedisruption.org]

- 13. endocrinedisruption.org [endocrinedisruption.org]

- 14. endocrinedisruption.org [endocrinedisruption.org]

- 15. escholarship.org [escholarship.org]

- 16. Effects of Polychlorinated Biphenyls on the Development of Neuronal Cells in Growth Period; Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Polychlorinated biphenyl-induced neurotoxicity in organotypic cocultures of developing rat ventral mesencephalon and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Toxicity of 2,4,4'-trichlorobiphenyl in rats following 90-day dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Subchronic Toxicity of 2,4,4′-Trichlorobiphenyl in the Rat Liver: An Ultrastructural and Biochemical Study (1996) | Amreek Singh | 15 Citations [scispace.com]

- 20. 2,3',4,4',5-Pentachlorobiphenyl induced thyroid dysfunction by increasing mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Polychlorinated biphenyls induce oxidative stress and metabolic responses in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Induction of apoptotic cell death by a p53-independent pathway in neuronal SK-N-MC cells after treatment with 2,2',5,5'-tetrachlorobiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. PCB 37 (3,4, 4’-trichlorobiphenyl) increased apoptosis and modulated neuronal morphogenesis in primary rat cortical neuron-glia cocultures in a concentration-, sex-, age-, and CREB-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 2,2',4,6,6'-Pentachlorobiphenyl-induced apoptosis is limited by cyclooxygenase-2 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Different molecular capacity in the induction of apoptosis by polychlorinated biphenyl congeners in rat renal tubular cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 2,3',4,4',5-Pentachlorobiphenyl induces mitochondria-dependent apoptosis mediated by AhR/Cyp1a1 in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2',3,5-Trichlorobiphenyl-3',4',5',6'-D4 in GC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of polychlorinated biphenyls (PCBs) in various matrices is of paramount importance due to their persistence, bioaccumulation, and potential health risks. Gas chromatography-tandem mass spectrometry (GC-MS/MS) has emerged as a powerful analytical technique for the determination of PCBs, offering high sensitivity and selectivity. The use of isotopically labeled internal standards is crucial for achieving accurate and precise quantification by correcting for variations during sample preparation and analysis.

This document provides detailed application notes and protocols for the use of 2',3,5-Trichlorobiphenyl-3',4',5',6'-D4 (a deuterated analog of PCB 29) as an internal standard in the GC-MS/MS analysis of its corresponding native congener.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The labeled standard is chemically identical to the native analyte and therefore behaves similarly during extraction, cleanup, and chromatography. The mass spectrometer can differentiate between the native analyte and the labeled internal standard due to their mass difference. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, an accurate quantification of the native analyte in the original sample can be achieved, compensating for any losses during sample processing.

Experimental Protocols

Sample Preparation

The following are generalized protocols for the extraction of PCBs from different matrices. The specific details may need to be optimized based on the sample complexity and the concentration of the target analyte.

a) Water Samples

-

Spiking: To a 1-liter water sample, add a known amount of this compound solution.

-

Liquid-Liquid Extraction:

-

Transfer the spiked water sample to a separatory funnel.

-

Add 60 mL of dichloromethane (B109758) (DCM) or a suitable solvent mixture, and shake vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction twice more with fresh portions of DCM.

-

-

Drying and Concentration:

-

Pass the combined organic extracts through a column of anhydrous sodium sulfate (B86663) to remove any residual water.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator.

-

Further concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

-

b) Soil and Sediment Samples

-

Sample Homogenization: Homogenize the soil or sediment sample to ensure uniformity.

-

Spiking: To 10 g of the homogenized sample, add a known amount of this compound solution.

-

Pressurized Liquid Extraction (PLE) or Soxhlet Extraction:

-

PLE: Mix the spiked sample with a drying agent like diatomaceous earth and pack it into a PLE cell. Extract with a suitable solvent (e.g., hexane/acetone mixture) at elevated temperature and pressure.

-

Soxhlet: Place the spiked sample in a Soxhlet thimble and extract with a suitable solvent (e.g., hexane/acetone) for 18-24 hours.

-

-

Cleanup: The extract may require cleanup to remove interfering co-extractives. This can be achieved using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges.

-